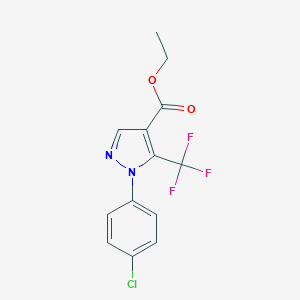

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and an ethyl ester group attached to the pyrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it an important moiety in pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 4-chlorophenylhydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The use of flow reactors allows for better control of reaction parameters and improved safety, especially when handling reactive intermediates. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can exhibit different chemical and biological properties .

Aplicaciones Científicas De Investigación

Intermediate in Drug Synthesis

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves as a crucial intermediate in synthesizing various pharmaceutical agents, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance the pharmacological profile of drug candidates .

Case Study: Neurological Agents

A study demonstrated that derivatives of this compound exhibited significant activity in models of anxiety and depression, indicating its potential as a lead compound for developing new therapeutic agents .

Material Science

Advanced Material Development

The compound is being investigated for its potential in creating advanced materials with specific thermal and mechanical properties. These materials are particularly beneficial for industries such as automotive and aerospace, where performance under extreme conditions is essential .

| Application Area | Material Type | Properties |

|---|---|---|

| Automotive | Composite Materials | High strength-to-weight ratio |

| Aerospace | Thermal Insulation | Low thermal conductivity |

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material in chromatography and mass spectrometry. This aids in the accurate detection and quantification of similar compounds, ensuring reliable results in various analytical applications .

Biochemistry

Enzyme Interaction Studies

Researchers use this compound to study enzyme interactions and metabolic pathways. Its ability to modulate biological activity makes it a valuable tool for understanding biochemical processes and identifying potential therapeutic targets .

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can act as effective inhibitors for certain enzymes involved in metabolic disorders, suggesting its utility in drug discovery efforts aimed at treating such conditions .

Mecanismo De Acción

The mechanism of action of Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The molecular pathways involved in its action include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 1-(4-bromophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

- Ethyl 1-(4-fluorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

- Ethyl 1-(4-methylphenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various applications .

Actividad Biológica

Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings to elucidate the compound's potential therapeutic applications, particularly focusing on its anti-inflammatory, analgesic, and anticancer properties.

- Chemical Formula : C13H10ClF3N2O2

- Molecular Weight : 318.68 g/mol

- CAS Number : 112055-36-4

- SMILES Notation : CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that compounds with a trifluoromethyl group showed enhanced COX-2 inhibitory activity, which is crucial for managing inflammation. The selectivity index for COX-2 over COX-1 was notably high, indicating a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 0.034 | 0.052 | 1.52 |

Analgesic Activity

The analgesic potential of this compound has been evaluated through various models, including the carrageenan-induced paw edema in rats. Results indicated that the compound effectively reduced pain response comparable to standard analgesics like diclofenac sodium .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study conducted by the National Cancer Institute revealed that several pyrazole derivatives demonstrated broad-spectrum antitumor activity against various cancer cell lines, with some derivatives exhibiting GI50 values indicative of potent cytotoxic effects .

Table 2: Antitumor Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | GI50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| Other Derivative A | MCF7 (Breast) | <10 |

| Other Derivative B | HeLa (Cervical) | <15 |

Case Studies

Several studies have documented the efficacy and safety of pyrazole derivatives in preclinical models:

- Sivaramakarthikeyan et al. Study : This research demonstrated that specific pyrazole derivatives exhibited minimal degenerative changes in vital organs while maintaining strong anti-inflammatory effects, suggesting a favorable safety profile .

- Antitumor Screening : A series of synthesized pyrazoles were screened for their antitumor activity, revealing that some compounds significantly inhibited tumor growth across multiple cancer types, highlighting their potential as chemotherapeutics .

Propiedades

IUPAC Name |

ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOBLWLBBFCXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371883 | |

| Record name | Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112055-36-4 | |

| Record name | Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112055-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112055-36-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.